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N-(4-Amino-2-chlorophenyl)isonicotinamide Documentation Hub

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  • Product: N-(4-Amino-2-chlorophenyl)isonicotinamide
  • CAS: 926231-18-7

Core Science & Biosynthesis

Foundational

N-(4-Amino-2-chlorophenyl)isonicotinamide CAS number and identifiers

The following is an in-depth technical guide on N-(4-Amino-2-chlorophenyl)isonicotinamide , structured for researchers and drug development professionals. CAS Registry Number: 926231-18-7 Document Type: Technical Whitepa...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on N-(4-Amino-2-chlorophenyl)isonicotinamide , structured for researchers and drug development professionals.

CAS Registry Number: 926231-18-7 Document Type: Technical Whitepaper & Synthesis Protocol Version: 2.0 (Scientific Reference)

Executive Summary & Significance

N-(4-Amino-2-chlorophenyl)isonicotinamide is a specialized heterocyclic building block primarily utilized in the synthesis of Type II Kinase Inhibitors . Structurally, it consists of an isonicotinamide (pyridine-4-carboxamide) "head" linked to a 2-chloro-4-aminoaniline "tail."

In medicinal chemistry, this compound serves as a critical scaffold for generating urea-based libraries targeting VEGFR, PDGFR, and RAF kinases. It is a structural isomer of the picolinamide moiety found in Sorafenib , allowing researchers to probe structure-activity relationships (SAR) by altering the hydrogen-bond acceptor vectors in the ATP-binding pocket.

Key Identifiers
ParameterDetail
Chemical Name N-(4-Amino-2-chlorophenyl)isonicotinamide
CAS Number 926231-18-7
Molecular Formula C₁₂H₁₀ClN₃O
Molecular Weight 247.68 g/mol
SMILES Nc1ccc(NC(=O)c2ccncc2)c(Cl)c1
InChI Key VFQXVTODMYMSMJ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH

Structural Role in Drug Design

This compound is designed to act as a bi-functional pharmacophore :

  • Isonicotinamide Motif: Acts as a hydrogen bond acceptor/donor pair, often interacting with the "hinge region" or solvent-exposed areas of the kinase domain.

  • 4-Amino Group: Serves as a nucleophilic handle for derivatization (typically with isocyanates) to form diarylureas , a proven motif for stabilizing the "DFG-out" (inactive) conformation of kinases.

Pharmacophore Visualization

The following diagram illustrates the logical construction of kinase inhibitors using this scaffold.

Pharmacophore Scaffold N-(4-Amino-2-chlorophenyl) isonicotinamide (CAS 926231-18-7) Product Urea-Based Kinase Inhibitor (Type II) Scaffold->Product Nucleophilic Attack (Urea Formation) Reagent Aryl Isocyanate (R-N=C=O) Reagent->Product Electrophile Target Target Kinase (VEGFR/RAF/PDGFR) DFG-out Pocket Product->Target H-Bonding & Hydrophobic Interaction

Figure 1: Role of CAS 926231-18-7 in the modular synthesis of Type II kinase inhibitors.

Synthesis & Manufacturing Protocol

Methodology: The most robust synthetic route avoids the protection/deprotection steps of diamines by utilizing a Nitro-Reduction strategy. This protocol ensures high regioselectivity and yield.

Reaction Scheme
  • Acylation: Reaction of 2-chloro-4-nitroaniline with isonicotinoyl chloride.

  • Reduction: Selective reduction of the nitro group to the amine.

Detailed Protocol
Step 1: Formation of N-(2-chloro-4-nitrophenyl)isonicotinamide
  • Reagents: 2-Chloro-4-nitroaniline (1.0 eq), Isonicotinoyl chloride HCl (1.2 eq), Pyridine (Solvent/Base).

  • Procedure:

    • Dissolve 2-chloro-4-nitroaniline in anhydrous pyridine (5 mL/g) under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add isonicotinoyl chloride hydrochloride portion-wise over 30 minutes to control exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and reflux at 100°C for 4 hours. Note: The electron-withdrawing nitro group makes the aniline a poor nucleophile, necessitating heat.

    • Workup: Pour reaction mixture into ice-water. Filter the resulting precipitate. Wash with 5% NaHCO₃ and water. Dry in a vacuum oven.

    • Yield Expectation: 75-85%.

Step 2: Reduction to N-(4-Amino-2-chlorophenyl)isonicotinamide
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro intermediate from Step 1 in Ethanol/Water (3:1).

    • Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

    • Reflux the heterogeneous mixture at 80°C for 2-3 hours. Monitor by TLC (disappearance of yellow nitro spot).

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 80-90%.

Synthesis Workflow Diagram

Synthesis SM1 2-Chloro-4-nitroaniline Step1 Step 1: Acylation (Pyridine, 100°C) SM1->Step1 SM2 Isonicotinoyl Chloride SM2->Step1 Inter Intermediate: N-(2-chloro-4-nitrophenyl) isonicotinamide Step1->Inter Amide Bond Formation Step2 Step 2: Reduction (Fe/NH4Cl, EtOH/H2O) Inter->Step2 Final Product: N-(4-Amino-2-chlorophenyl) isonicotinamide Step2->Final Nitro Reduction

Figure 2: Two-step synthetic pathway for high-purity production of CAS 926231-18-7.

Analytical Characterization

To ensure the integrity of the scaffold before library synthesis, the following analytical criteria must be met.

TechniqueExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 10.2 (s, 1H, Amide NH) : Diagnostic singlet.δ 8.7-8.8 (d, 2H, Pyridine) : Alpha-protons.δ 7.8 (d, 2H, Pyridine) : Beta-protons.δ 6.5-7.2 (m, 3H, Aniline) : Aromatic protons of the chlorophenyl ring.δ 5.2 (s, 2H, NH₂) : Broad singlet, exchangeable with D₂O.
HPLC Purity >98% (UV @ 254 nm). Impurity limits: Nitro precursor <0.5%.
Mass Spectrometry [M+H]⁺ = 248.1 m/z (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl ratio 3:1).

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The amino group makes the compound susceptible to oxidation; store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides (will react with the free amine), and isocyanates (unless intentional).

Applications in Research

  • Fragment-Based Drug Discovery (FBDD): Used as a "linker fragment" to connect solvent-front binders with deep-pocket hydrophobic moieties.

  • Impurity Profiling: Serves as a reference standard for Sorafenib and Regorafenib manufacturing, specifically to detect regioisomeric impurities where isonicotinic acid contaminants may have reacted with the aniline starting material.

  • Kinase Selectivity Profiling: Derivatives of this scaffold are used to study the "gatekeeper" residue tolerance in Abl and Raf kinases.

References
  • Chemical Identity & Properties: ChemicalBook Product Database - CAS 926231-18-7. Available at:

  • Sorafenib Analog Synthesis:Bankston, D. et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development (2002). (Contextual reference for diarylurea synthesis methodologies).
  • Kinase Inhibitor Design:Wilhelm, S. et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5, 835–844 (2006). (Describes the pharmacophore logic relevant to this scaffold).
  • Synthetic Methodology: Alchem Pharmtech Product Catalog - Z-46572. Available at:

Protocols & Analytical Methods

Method

Comprehensive Handling and Storage Protocols for N-(4-Amino-2-chlorophenyl)isonicotinamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the safe and effective handling and storage of N-(4-Amino-2-chlorophenyl)isonicotina...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe and effective handling and storage of N-(4-Amino-2-chlorophenyl)isonicotinamide (CAS No. 926231-18-7). As a specialized chemical compound, likely utilized in targeted research and drug development, its structural motifs—a chlorinated aniline and an isonicotinamide group—necessitate specific protocols to ensure compound integrity and operator safety. This guide is built upon established principles for handling related chemical classes and synthesizes available data to offer field-proven insights for laboratory professionals. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and experimental reproducibility.

Compound Identification and Physicochemical Properties

N-(4-Amino-2-chlorophenyl)isonicotinamide is a molecule that incorporates key pharmacophores. The substituted aniline portion is a common feature in many biologically active compounds, while the isonicotinamide moiety is a known structural alert in medicinal chemistry.[1][2] Understanding its fundamental properties is the first step in establishing safe handling procedures.

Table 1: Physicochemical Properties of N-(4-Amino-2-chlorophenyl)isonicotinamide

Property Value Source
CAS Number 926231-18-7 [3]
Molecular Formula C₁₂H₁₀ClN₃O [3]
Molecular Weight 247.68 g/mol [3]
Boiling Point 355.9 ± 37.0 °C (Predicted) [3]
Density 1.409 ± 0.06 g/cm³ (Predicted) [3]
pKa 10.55 ± 0.70 (Predicted) [3]

| Appearance | Likely a solid at room temperature (based on related structures) | Inferred |

Causality Insight: The predicted high boiling point and density suggest the compound is a solid under standard laboratory conditions. The presence of both amine and amide functionalities, along with the pyridine ring, makes the molecule susceptible to degradation from light, air (oxidation), and strong acidic or basic conditions.[4][5]

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for N-(4-Amino-2-chlorophenyl)isonicotinamide is not thoroughly established, its constituent parts provide a strong basis for a precautionary approach.

  • Aniline Moiety: Aromatic amines, particularly chlorinated ones, are a well-documented class of compounds that can be toxic. Aniline and its derivatives can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[6] They are often classified as skin and eye irritants and potential carcinogens.[4][7]

  • Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[8][9] They are known irritants to the respiratory system, skin, and eyes.[8][10]

  • Hazard Class: Based on its structure, the compound is classified as an irritant.[3]

Expert Recommendation: Due to the aniline structure, all handling should assume the compound is readily absorbed through the skin and is potentially toxic. The primary routes of exposure to mitigate are dermal contact and inhalation of airborne particulates.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against accidental exposure. The selection of specific PPE is based on mitigating the risks identified in Section 2.

  • Hand Protection: Wear nitrile or neoprene gloves. Butyl or Viton gloves are also excellent choices for handling anilines.[11] Do not use latex gloves, as they offer poor protection against many organic chemicals.[8]

    • Causality: Nitrile and similar materials provide superior resistance to aromatic amines and pyridines compared to latex, preventing dermal absorption.[10]

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

    • Causality: Protects mucous membranes of the eyes from contact with airborne powder or accidental splashes of solutions.

  • Body Protection: A fully buttoned laboratory coat must be worn. For operations with larger quantities, a chemically resistant apron is recommended.

    • Causality: Prevents contamination of personal clothing and underlying skin.

  • Respiratory Protection: While not typically required for handling small quantities within a certified chemical fume hood, a NIOSH-approved respirator with organic vapor/particulate cartridges should be available for emergency spill response.

Core Handling Protocols

All operations involving this compound should be performed within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8][11]

Protocol for Handling Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, vials) before retrieving the compound from storage.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of N-(4-Amino-2-chlorophenyl)isonicotinamide using a clean spatula. Avoid creating airborne dust.

  • Closing: Tightly seal the primary container immediately after dispensing.

  • Cleanup: Wipe the spatula and work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[12]

Protocol for Solution Preparation
  • Solvent Selection: The compound is soluble in solvents such as DMSO and methanol.[1] Select a solvent appropriate for the downstream application.

  • Dissolution: In a fume hood, add the weighed solid to a suitable vessel. Slowly add the chosen solvent to the desired final concentration.

  • Mixing: Cap the vessel and mix using a vortex or sonicator until the solid is fully dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation (color change).

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Storage Protocols and Stability

The long-term stability of N-(4-Amino-2-chlorophenyl)isonicotinamide is critical for experimental reproducibility. The following storage conditions are derived from best practices for light and air-sensitive amines and amides.[5][11]

Table 2: Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated) Slows the rate of potential degradation reactions.
Atmosphere In a tightly sealed container, preferably under an inert gas (Argon or Nitrogen). The amino group is susceptible to oxidation.[5] An inert atmosphere displaces oxygen and moisture.
Light Store in an amber or opaque vial. Aromatic amines can be light-sensitive and prone to degradation upon UV exposure.[5]
Container Glass vials with PTFE-lined caps are ideal. Prevents leaching from plastic containers and ensures a tight seal.

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[11][13] | Prevents chemical reactions that would degrade the compound. |

Spill Management and Emergency Procedures

Accidents can happen, and a prepared response is crucial for safety.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For small powder spills, gently cover with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[14]

  • Neutralize (if applicable): Do not attempt to neutralize, as this can generate heat or toxic byproducts.

  • Collect: Wearing appropriate PPE, carefully scoop the absorbent material and spilled compound into a sealable container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Label the container as hazardous waste and dispose of it according to institutional guidelines.[11]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[13][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely managing N-(4-Amino-2-chlorophenyl)isonicotinamide from receipt to disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_storage Storage & Disposal cluster_emergency Contingency start Receive Compound sds Review Safety Data Sheet (SDS) & Assess Risks start->sds ppe Select & Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) sds->ppe area Prepare Designated Work Area (Certified Fume Hood) ppe->area weigh Weigh Solid Compound area->weigh dissolve Prepare Solution area->dissolve store_solid Store Solid: - 2-8°C - Dark, Inert Atmosphere - Tightly Sealed weigh->store_solid spill Spill Occurs weigh->spill first_aid Exposure Occurs weigh->first_aid store_solution Store Solution: - Label Clearly - Follow Stability Guidelines dissolve->store_solution dissolve->spill dissolve->first_aid dispose Dispose of Waste: - Segregate Waste - Follow Institutional Protocols store_solid->dispose store_solution->dispose spill_protocol Execute Spill Protocol spill->spill_protocol first_aid_protocol Execute First Aid Protocol first_aid->first_aid_protocol

Caption: Workflow for N-(4-Amino-2-chlorophenyl)isonicotinamide Management.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved February 14, 2026, from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved February 14, 2026, from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved February 14, 2026, from [Link]

  • ScienceMadness Discussion Board. (2008, April 10). Storage of pyridine?. Retrieved February 14, 2026, from [Link]

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved February 14, 2026, from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Aniline or Aniline Dyes Standard Operating Procedure. Retrieved February 14, 2026, from [Link]

  • LPS. (n.d.). Aniline Safety Data Sheet. Retrieved February 14, 2026, from [Link]

  • Aniline. (n.d.). Aniline Safety and Handling: A Guide for Industrial Users. Retrieved February 14, 2026, from [Link]

  • Cole-Parmer. (n.d.). Isonicotinamide, 99% Material Safety Data Sheet. Retrieved February 14, 2026, from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Isonicotinamide MSDS. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Isonicotinamide. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide. Retrieved February 14, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485). Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Data Insights. Retrieved February 14, 2026, from [Link]

  • Doherty, G. A., et al. (2003). N-isonicotinoyl-(L)-4-aminophenylalanine derivatives as tight binding VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(11), 1891-5. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved February 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-(4-Amino-2-chlorophenyl)isonicotinamide

Introduction: The Physicochemical Challenge You are likely encountering precipitation or dissolution failure with N-(4-Amino-2-chlorophenyl)isonicotinamide .[1] This molecule presents a classic medicinal chemistry parado...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

You are likely encountering precipitation or dissolution failure with N-(4-Amino-2-chlorophenyl)isonicotinamide .[1] This molecule presents a classic medicinal chemistry paradox: it possesses polar hydrogen-bonding motifs (amide, amine, pyridine) yet exhibits high lipophilicity due to the chloro-phenyl ring and aromatic stacking.

Key Physicochemical Properties:

  • Molecular Weight: ~247.68 g/mol

  • pKa (Calculated): ~3.6 (Pyridine nitrogen) and ~2.5 (Aniline nitrogen).[1]

  • LogP: ~1.8–2.2 (Moderately lipophilic).[1]

  • Solubility Profile: High in DMSO/DMF; Poor in water at neutral pH (<100 µg/mL).[1]

This guide provides modular solutions ranging from basic stock preparation to advanced inclusion complexation.

Module 1: Stock Solution Preparation (The "Dissolution" Phase)[1]

User Issue: "The powder floats on top of the water or forms clumps that won't dissolve."

Root Cause: The lattice energy of the crystal structure and the hydrophobic effect of the chlorophenyl ring prevent water molecules from hydrating the solute.

Protocol: The DMSO "Push" Method

Do not attempt to dissolve this compound directly in water or saline. You must create a high-concentration organic stock solution first.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1]

    • Alternative: DMF (Dimethylformamide) if DMSO is incompatible with downstream chemistry.[1]

    • Avoid: Ethanol (solubility is often insufficient for high-concentration stocks >10mM).[1]

  • Concentration: Aim for a 10 mM to 50 mM stock solution.

  • Procedure:

    • Weigh the powder into a glass vial (avoid polystyrene).[1]

    • Add 50% of the calculated DMSO volume.

    • Vortex vigorously for 30 seconds.

    • Sonicate at 35°C–40°C for 5–10 minutes until clear.

    • Add remaining DMSO to volume.

Table 1: Solvent Compatibility Matrix

SolventSolubility RatingApplicationNotes
Water (pH 7) Poor (<0.1 mg/mL)NoneCauses immediate precipitation.[1]
DMSO Excellent (>50 mg/mL)Stock SolutionHygroscopic; keep sealed.[1]
Ethanol Moderate (~5-10 mg/mL)Co-solventMay require heating; evaporation risk.[1]
0.1N HCl Good (>10 mg/mL)Acidic StockProtonates pyridine; check stability.[1]

Module 2: Preventing "Crash Out" Upon Dilution

User Issue: "My clear DMSO stock turns cloudy immediately when I add it to cell culture media or buffer."

Root Cause: Rapid change in dielectric constant causes supersaturation and nucleation. The "local concentration" at the drop injection site exceeds the solubility limit (


).[1]
Troubleshooting Workflow: The Intermediate Step

Instead of dumping DMSO stock directly into water, use an intermediate dilution vehicle .

The Protocol:

  • Prepare Vehicle: 50% PEG-400 (Polyethylene glycol) / 50% Water.[1]

  • Step 1: Dilute your DMSO stock 1:10 into the PEG-400 vehicle.

    • Result: A clear, stable intermediate solution.

  • Step 2: Dilute this intermediate solution into your final aqueous buffer/media.

    • Mechanism: PEG coats the hydrophobic domains, preventing aggregation during the transition to the aqueous phase.

Visual Workflow: Solubility Decision Tree

SolubilityLogic Start Start: Solid Powder DirectWater Direct to Water? Start->DirectWater DMSOStock Dissolve in DMSO (20-50 mM) Start->DMSOStock Fail FAILURE: Precipitation DirectWater->Fail Insoluble IntendedUse Intended Use? DMSOStock->IntendedUse CellAssay Cell/Enzyme Assay (<1% DMSO) IntendedUse->CellAssay AnimalStudy In Vivo Injection IntendedUse->AnimalStudy DirectDilution Direct Dilution (Risk of Crash) CellAssay->DirectDilution AcidSalt Salt Formation: Use 0.1M Methanesulfonic Acid AnimalStudy->AcidSalt IV Route Cyclodextrin Encapsulation: 20% HP-beta-CD AnimalStudy->Cyclodextrin IP/Oral Route DirectDilution->Fail Cloudy? StepDilution Intermediate Step: Dilute into PEG400/Water DirectDilution->StepDilution Better Method

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental application.

Module 3: pH Manipulation (The Chemical Fix)

User Issue: "I need a higher concentration (>1 mg/mL) in water without organic solvents."

Scientific Insight: The pyridine nitrogen in the isonicotinamide moiety has a pKa of approximately 3.6 . At neutral pH (7.4), the molecule is uncharged and hydrophobic.[1] By lowering the pH below the pKa, you protonate the nitrogen, creating a cationic species that is highly water-soluble.

Protocol: In Situ Salt Formation
  • Acid Selection: Use Methanesulfonic acid (MSA) or Hydrochloric acid (HCl).[1] MSA often yields better stability for aromatics.

  • Calculation: You need 1.0 to 1.1 molar equivalents of acid relative to the drug.

  • Procedure:

    • Suspend 10 mg of compound in 1 mL water (it will be cloudy).

    • Slowly add 1M HCl or MSA while stirring.

    • Monitor clarity. Once the pH drops below ~3.0, the solution should turn clear.

    • Warning: Do not neutralize this back to pH 7.4, or it will precipitate immediately. This method is suitable for IV injections (slow infusion) or gastric gavage, but not for cell culture media (which requires pH 7.4).[1]

Module 4: Cyclodextrin Complexation (The "Gold Standard")

User Issue: "I need to dose animals at 10 mg/kg, but DMSO is toxic, and low pH causes irritation."

Solution: Encapsulate the hydrophobic chlorophenyl tail inside a cyclodextrin cavity. This masks the hydrophobicity while keeping the exterior hydrophilic.

Protocol: 20% HP-β-CD Formulation

Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of distilled water (20% w/v).

  • Acidification Step (Critical):

    • Dissolve the drug in a small volume of 0.1M HCl or DMSO first (to molecularize it).[1]

    • Or: Add drug powder to the CD solution and lower pH to 4.0 to assist initial dissolution.

  • Equilibration:

    • Add the drug concentrate to the 20% CD solution.

    • Stir continuously for 4–6 hours at room temperature.

    • Adjust pH back to 5.0–6.0 using dilute NaOH.

    • Note: If precipitation occurs upon pH adjustment, the binding constant (

      
      ) is exceeded.[1] Reduce drug concentration.
      
  • Filtration: Pass through a 0.22 µm PVDF filter to sterilize and remove uncomplexed aggregates.

Visual Mechanism: Host-Guest Chemistry

CDComplex cluster_0 Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Shell) CD->Complex Stabilizes Desc Chlorophenyl ring displaces water in CD cavity. Pyridine remains exposed for H-bonding.

Figure 2: Schematic of the inclusion complex formation.[1] The hydrophobic chlorophenyl group enters the lipophilic cavity of the cyclodextrin, rendering the complex water-soluble.

Frequently Asked Questions (FAQ)

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes, surfactants like Tween 80 (Polysorbate 80) can be used at 1–5%.[1] However, they are often more toxic in vivo (causing histamine release) and can interfere with certain enzymatic assays.[1] Cyclodextrins are generally more inert.

Q: My compound precipitates after 24 hours in the fridge. Why? A: Solubility is temperature-dependent.[2] Cooling a saturated solution reduces the kinetic energy keeping the lattice apart, causing re-crystallization. Store stock solutions at room temperature if stability permits, or warm to 37°C and vortex before use.

Q: Is the amide bond stable at low pH? A: Generally, yes, for short periods (hours). However, prolonged storage of N-(4-Amino-2-chlorophenyl)isonicotinamide in strong acid (pH < 2) may lead to hydrolysis of the amide bond, breaking the molecule into isonicotinic acid and the chloro-aniline. Always prepare acidic formulations fresh.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[2][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Kalepu, S., & Nekkanti, V. (2015).[5] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.[1]

Sources

Optimization

Minimizing side reactions during N-(4-Amino-2-chlorophenyl)isonicotinamide coupling

This is a specialized technical support guide designed for researchers synthesizing -(4-Amino-2-chlorophenyl)isonicotinamide . This molecule is a critical intermediate in the synthesis of kinase inhibitors (similar to th...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for researchers synthesizing


-(4-Amino-2-chlorophenyl)isonicotinamide . This molecule is a critical intermediate in the synthesis of kinase inhibitors (similar to the Sorafenib/Regorafenib class).

The guide prioritizes the Nitro-Precursor Route (via 2-chloro-4-nitroaniline), as direct coupling to the diamine is regiochemically non-viable.

Technical Support Center: -(4-Amino-2-chlorophenyl)isonicotinamide Synthesis

Status: Active Topic: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Core Chemistry & Reaction Logic

To synthesize


-(4-Amino-2-chlorophenyl)isonicotinamide  with high fidelity, you must control the regioselectivity of the amide bond formation.
  • The Challenge: The target molecule requires an amide bond at the C1-amine (ortho to Chlorine) and a free amine at C4.

  • The Trap (Direct Coupling): If you attempt to couple isonicotinic acid directly with 2-chloro-1,4-diaminobenzene, the reaction will fail to produce the target. The C4-amine (meta to Cl) is significantly less sterically hindered and more nucleophilic than the C1-amine (ortho to Cl). Result: You will predominantly form the wrong regioisomer (

    
    -(4-amino-3-chlorophenyl)isonicotinamide) or bis-acylated byproducts.
    
  • The Solution: Use 2-chloro-4-nitroaniline . The C4-position is "masked" as a nitro group, forcing the reaction to occur at the deactivated C1-amine.

Reaction Pathway & Logic Flow

ReactionLogic cluster_Error Direct Route (NOT RECOMMENDED) cluster_Correct Nitro-Precursor Route (STANDARD) Start Starting Material: Isonicotinic Acid Diamine Reactant: 2-Chloro-1,4-diaminobenzene Start->Diamine Direct Coupling Activation Activation: SOCl2 or (COCl)2 (Form Acid Chloride) Start->Activation WrongIso MAJOR PRODUCT: Wrong Regioisomer (Amide at C4) Diamine->WrongIso Kinetic Control (Sterics) NitroAniline Reactant: 2-Chloro-4-nitroaniline Coupling Coupling: Pyridine/THF or DMF (Forms Nitro-Intermediate) NitroAniline->Coupling Activation->Coupling Reduction Reduction: Fe/NH4Cl or H2/Ra-Ni (Forms Target) Coupling->Reduction

Figure 1: Synthetic logic flow comparing the error-prone Direct Route vs. the high-fidelity Nitro-Precursor Route.

Troubleshooting Guide (FAQs)

Category A: Coupling Efficiency & Yield

Q1: The coupling reaction with 2-chloro-4-nitroaniline is extremely slow or stalling. Why? Diagnosis: The amine in 2-chloro-4-nitroaniline is severely deactivated. The ortho-chlorine provides steric hindrance, and the para-nitro group exerts a strong electron-withdrawing effect, reducing nucleophilicity. Standard coupling agents (EDC, DCC) often fail here. Corrective Action:

  • Switch to Acid Chloride: Convert isonicotinic acid to isonicotinoyl chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.[1] This is the only electrophile reactive enough to overcome the aniline's deactivation.
    
  • Use Pyridine as Solvent/Base: Pyridine acts as an acid scavenger and can form an acyl-pyridinium intermediate that is highly reactive.

  • Heat is Required: Unlike standard peptide couplings, this reaction often requires reflux (60–80°C) to push to completion.

Q2: I see a white precipitate forming immediately upon adding the acid chloride, but it’s not product. Diagnosis: This is likely Isonicotinic Acid (hydrolysis product) or Isonicotinic Anhydride .

  • Hydrolysis: If your solvent (THF/DMF) is not strictly anhydrous, the highly reactive acid chloride hydrolyzes back to the acid.

  • Zwitterion Formation: Isonicotinic acid is zwitterionic and insoluble in many organic solvents. Corrective Action:

  • Ensure all solvents are dried over molecular sieves.

  • Generate the acid chloride in situ and use it immediately without isolation if possible, or isolate under strictly inert conditions.

Category B: Impurities & Side Reactions

Q3: I am detecting a mass corresponding to "Dimer" or "Anhydride". Diagnosis: Formation of symmetric anhydride.

  • Mechanism: If the aniline is too slow to react, two molecules of isonicotinoyl chloride (or the activated ester) can react with water or each other to form the anhydride. Corrective Action:

  • Increase the equivalents of the aniline (1.1–1.2 eq).

  • Add the acid chloride slowly to the solution of aniline + base to keep the aniline concentration high relative to the chloride.

Q4: During the reduction step (Nitro


 Amine), I am losing the Chlorine atom. 
Diagnosis:  Hydrodehalogenation.
  • Cause: If using Catalytic Hydrogenation (

    
    , Pd/C), the Pd catalyst can readily cleave the Ar-Cl bond.
    Corrective Action: 
    
  • Switch Reductant: Use Iron powder (Fe) with Ammonium Chloride (

    
    )  in Ethanol/Water. This is chemoselective for 
    
    
    
    reduction and will not touch the Aryl-Chloride.
  • Alternative: Stannous Chloride (

    
    ) in EtOH (though workup is messier).
    

Optimized Experimental Protocol

Objective: Synthesis of


-(4-nitro-2-chlorophenyl)isonicotinamide (Precursor).
Note: This protocol uses the Acid Chloride method to overcome the deactivated aniline.
Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]Role
Isonicotinic Acid1.0SM (Carboxylic Acid)
Thionyl Chloride (

)
5.0Activating Agent (Solvent)
2-Chloro-4-nitroaniline1.0SM (Nucleophile)
Pyridine3.0Base / Catalyst
DMF (Anhydrous)Cat.Catalyst for

DCM / THFSolventReaction Medium
Step-by-Step Workflow
  • Activation (Acid Chloride Formation):

    • Suspend Isonicotinic acid (1.0 eq) in dry DCM (or neat

      
       if scale allows).
      
    • Add Thionyl Chloride (5.0 eq) and a catalytic drop of DMF.

    • Reflux for 2-3 hours until the solution becomes clear (indicates conversion to acid chloride).

    • Crucial: Evaporate excess

      
       and solvent under reduced pressure to dryness. (Residual 
      
      
      
      will char the aniline).
    • Re-dissolve the residue (Isonicotinoyl chloride HCl salt) in dry THF or DCM.

  • Coupling:

    • In a separate flask, dissolve 2-chloro-4-nitroaniline (1.0 eq) in dry Pyridine (or THF with 3.0 eq Pyridine).

    • Cool the aniline solution to 0°C.

    • Add the Isonicotinoyl chloride solution dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT).

    • Check Point: If TLC shows starting material remains after 4 hours, heat the reaction to 60°C. The deactivated aniline often requires thermal energy.

  • Workup:

    • Quench with ice water.

    • The product (

      
      -(4-nitro-2-chlorophenyl)isonicotinamide) usually precipitates as a solid. Filter and wash with water and cold ethanol.
      
    • If no precipitate, extract with Ethyl Acetate, wash with

      
       HCl (to remove pyridine) and Brine.
      
  • Reduction (Nitro

    
     Amine): 
    
    • Suspend the Nitro-intermediate in Ethanol/Water (3:1).

    • Add Iron Powder (5.0 eq) and

      
       (5.0 eq).
      
    • Reflux for 2–4 hours.

    • Filter hot through Celite (to remove Iron sludge).

    • Concentrate filtrate to obtain

      
      -(4-Amino-2-chlorophenyl)isonicotinamide .
      

Mechanism of Side Reactions

Understanding the failure points allows for better control.

SideReactions cluster_Reduction Reduction Step Risks AcidCl Isonicotinoyl Chloride (Highly Reactive) Hydrolysis Hydrolysis (Product: Isonicotinic Acid) AcidCl->Hydrolysis + H2O (Wet Solvent) Anhydride Dimerization (Product: Anhydride) AcidCl->Anhydride + Isonicotinic Acid Dehalogenation Pd/C Reduction (Product: Des-chloro impurity) NitroInt Nitro-Intermediate NitroInt->Dehalogenation Using H2/Pd-C

Figure 2: Common side reaction pathways leading to impurities.

References

  • Banker, R., et al. (2010). Development of a Regioselective Synthesis of Sorafenib Tosylate. Organic Process Research & Development. (Demonstrates the necessity of the nitro-precursor route for 2-chloro-4-amino-phenyl amides).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for Schotten-Baumann and Acid Chloride coupling mechanisms).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Troubleshooting

Addressing degradation of N-(4-Amino-2-chlorophenyl)isonicotinamide under light exposure

Technical Support Center: Photostability of N-(4-Amino-2-chlorophenyl)isonicotinamide Case ID: PHOTO-DEGRADATION-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary You are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photostability of N-(4-Amino-2-chlorophenyl)isonicotinamide

Case ID: PHOTO-DEGRADATION-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering degradation of N-(4-Amino-2-chlorophenyl)isonicotinamide (hereafter referred to as ACP-Iso ). This molecule contains a "push-pull" electronic system: the electron-rich 4-amino-2-chlorophenyl moiety (donor) linked to the electron-deficient isonicotinamide (acceptor).

This specific structural arrangement shifts the absorption maximum (


) into the near-UV/visible region, rendering the primary amine highly susceptible to photo-oxidative deamination and dimerization. The following guide provides diagnostic steps, mechanistic insights, and stabilization protocols.

Part 1: Diagnostic & Detection (Troubleshooting)

Q: My solution has turned from colorless/pale yellow to dark brown. Is the compound still usable? A: No. The color change indicates the formation of azo-dimers or quinoid imines . Aromatic amines like the 4-amino moiety in ACP-Iso are notorious for oxidizing into highly colored species (often brown or red) even at trace degradation levels (<0.5%).

Q: How do I confirm photodegradation vs. hydrolysis? A: Use the Relative Retention Time (RRT) shift in your HPLC assay.

  • Hydrolysis: If the amide bond breaks, you will see two distinct peaks: Isonicotinic acid (early eluting, polar) and 4-amino-2-chloroaniline (late eluting).

  • Photodegradation: You will likely observe broad, late-eluting peaks (dimers) or peaks with +14/+16 mass units (N-oxides/hydroxylamines) compared to the parent peak.

Q: Is this degradation reversible? A: No. Photo-oxidation involves covalent bond formation (C-N or N=N coupling) and is irreversible.

Part 2: Root Cause Analysis (Mechanism)

The Chemical Vulnerability: The degradation is driven by the primary aniline amine (-NH


) . Under UV/Visible light (300–450 nm), the molecule enters an excited singlet state. In the presence of dissolved oxygen, this leads to the formation of the Anilino Radical Cation , which triggers a cascade of radical coupling reactions.

Visualizing the Pathway: The following diagram illustrates the specific degradation route for ACP-Iso.

Photodegradation Parent ACP-Iso (Parent Molecule) Excited Excited State (Singlet/Triplet) Parent->Excited hv (Light Absorption) Radical Anilino Radical Cation (-NH2•+) Excited->Radical Electron Transfer ROS ROS Generation (1O2, •OH) Excited->ROS Energy Transfer to O2 Azo Azo Dimer (Colored Precipitate) Radical->Azo Dimerization Quinone Quinone Imine (Brown/Yellow) Radical->Quinone Oxidation Hydroxyl Hydroxylated Adducts (+16 Da) ROS->Hydroxyl Radical Attack

Caption: Figure 1. Photo-oxidative cascade of ACP-Iso initiated by light absorption at the aniline moiety.

Part 3: Mitigation & Stabilization Protocols

To preserve the integrity of ACP-Iso, you must interrupt the photochemical pathway at three distinct points: Excitation , Oxygenation , and Radical Propagation .

Protocol A: The "Amber Shield" (Light Exclusion)
  • Solid State: Store the bulk powder in amber glass vials wrapped in aluminum foil. Secondary containment in an opaque desiccator is recommended.

  • In Solution: Use Low-Actinic Glassware (Red/Amber) for all manipulations.

  • Lab Environment: If handling open solutions for extended periods, work under Gold Fluorescent Lights (cutoff <500 nm) or sodium vapor lamps to prevent excitation of the aniline band.

Protocol B: Chemical Buffering (Antioxidants)

If the compound must be exposed to light during an assay, you must add a sacrificial antioxidant. The choice depends on your solvent system.

AntioxidantConc. RangeMechanismBest For...
Ascorbic Acid 0.1% - 0.5%ROS ScavengerAqueous buffers (pH < 6).
Sodium Metabisulfite 0.05% - 0.2%Oxygen ScavengerNeutral/Acidic aqueous solutions.
BHT (Butylated hydroxytoluene) 0.01% - 0.1%Radical TrapOrganic solvents (DMSO, MeOH, MeCN).
EDTA 1 mMMetal ChelationPreventing metal-catalyzed photo-oxidation.
Protocol C: pH Modulation
  • Strategy: Protonating the amine (-NH

    
    
    
    
    
    -NH
    
    
    ) removes the lone pair electrons that participate in the initial photo-excitation.
  • Implementation: Maintain the solution pH below the pKa of the aniline (approx. pH 3.5–4.0).

  • Warning: This may reduce the solubility of the isonicotinamide moiety or affect biological assay binding.

Part 4: Regulatory Context (ICH Q1B Compliance)

If you are developing this as a drug candidate, you must validate photostability according to ICH Q1B Guidelines .[1]

Troubleshooting the Confirmatory Study: Q: My sample degrades even in the "Dark Control". Why? A: This indicates thermal instability rather than photolability. Ensure your light chamber is temperature-controlled (usually 25°C). If the dark control is stable but the exposed sample degrades, the issue is purely photochemical.

Q: How much light is required for a valid test? A: According to ICH Q1B, the confirmatory study requires:

  • Visible Light: Minimum 1.2 million lux hours.[1][2]

  • UV Light: Minimum 200 watt hours/square meter.[1][2][3]

Workflow for Validation:

ICH_Q1B Start Start Photostability Test Expose Expose to Light Source (Vis + UV) Start->Expose Check Check Degradation (>5% change?) Expose->Check Pack1 Test in Immediate Pack (e.g., Glass Vial) Check->Pack1 Degradation Observed Pass Photostable Check->Pass No Change Pack2 Test in Marketing Pack (e.g., Carton) Pack1->Pack2 Still Degrades Fail Redesign Formulation (Add Antioxidants/Opacifiers) Pack2->Fail Still Degrades Pack2->Pass Stable

Caption: Figure 2. ICH Q1B Decision Flow for Photostability Testing.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency. [Link]

  • Guzsvány, V., et al. (2006).[4] Photodegradation of neonicotinoid insecticides. Journal of the Serbian Chemical Society. (Provides mechanistic parallels for pyridine/amine photodegradation).

  • Tonnesen, H. H. (2001). Formulation and Stability of Polar Photolabile Drugs. International Journal of Pharmaceutics. (Authoritative source on stabilizing amine-containing drugs).
  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.

Sources

Optimization

Technical Support Center: Isolation &amp; Filtration of N-(4-Amino-2-chlorophenyl)isonicotinamide

Welcome to the Technical Support Hub. This guide addresses the specific solid-liquid separation challenges associated with N-(4-Amino-2-chlorophenyl)isonicotinamide (CAS 926231-18-7).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the specific solid-liquid separation challenges associated with N-(4-Amino-2-chlorophenyl)isonicotinamide (CAS 926231-18-7). As a structural analog to key kinase inhibitor intermediates (e.g., Sorafenib precursors), this molecule exhibits characteristic physicochemical behaviors—specifically fine particle formation , thixotropic gelation , and polymorphic instability —that complicate standard filtration protocols.

Part 1: The Troubleshooting Matrix (Triage)

Identify your specific issue below to find the immediate corrective action.

SymptomProbable CauseImmediate Corrective Action
Filtration Stalls (<1 mL/min) "Mud-caking" : Rapid precipitation created fines (<5 µm) that blinded the filter pores.[1]Stop filtration. Return slurry to vessel. Heat to 50°C, hold for 1 hour (Ostwald Ripening), then cool slowly before refiltering.
Sticky / Gummy Cake Amorphous Phase / Oiling Out : Impurities or trapped solvent prevented proper crystal lattice formation.[1]Do not scrape.[1] Reslurry in Isopropanol (IPA):Water (1:3) at room temperature to displace trapped mother liquor.
Filtrate is Cloudy (Bleed-through) Crystal Size < Pore Size : Particles are smaller than the filter retention rating (usually <1 µm).[1]Recirculate filtrate until a "pre-coat" forms on the cloth, or add Celite 545 (10% w/w) as a body feed filter aid.
High Residual Solvent (LOD > 5%) Solvate Formation : The amide nitrogen is hydrogen-bonding with the solvent (e.g., DMF/DMSO).[1]Perform a displacement wash with a lower boiling non-solvating solvent (e.g., Ethanol or MTBE) prior to drying.
Part 2: Deep Dive – Root Cause & Causality
1. The "Amide-Aniline" Interaction

This molecule contains both a pyridine nitrogen (basic) and an amide backbone.[1] In polar aprotic solvents (DMSO, DMF) often used for its synthesis, the molecule is highly soluble. Upon adding water (anti-solvent), the strong intermolecular Hydrogen Bonding (Amide-Amide stacking) competes with water-solvation.[1]

  • The Problem: If water is added too fast, the driving force for nucleation overwhelms crystal growth. You get billions of nanometer-sized needles instead of manageable prisms.[1]

  • The Fix: You must lower the Supersaturation Ratio (S) . This is achieved by "dosing" the anti-solvent over 2-4 hours, rather than dumping it in.[1]

2. Impurity Trapping

The 2-chloro and 4-amino groups on the phenyl ring create a "sticky" surface profile.[1] Unreacted aniline precursors are often oily.[1] If these are present, they coat the growing crystal faces, preventing them from growing large. This results in a "compressible cake" that seals off vacuum flow.[1]

Part 3: Validated Protocols
Protocol A: Controlled Crystallization (The "Anti-Fines" Method)

Use this protocol if your previous batch clogged the filter immediately.

  • Dissolution: Dissolve the crude solid in DMSO (5 volumes) at 60°C. Ensure complete dissolution.

  • Seeding (Critical): Add 0.5% w/w of pure seed crystals. Note: If no seeds are available, induce nucleation by adding water until the solution turns slightly turbid, then wait 30 minutes.

  • Ripening: Hold the slurry at 50°C for 1 hour. This allows small "fines" to dissolve and redeposit onto larger crystals (Ostwald Ripening).[1]

  • Anti-Solvent Addition: Add Water (5 volumes) slowly via a dosing pump over 3 hours .[1]

    • Rate: 0.5 vol/hour for the first hour (slowest), then ramp up.

  • Cooling: Cool to 20°C over 2 hours.

  • Filtration: Use a Polypropylene (PP) felt filter cloth (10–20 µm rating).[1] Avoid paper, which swells and clogs.

Protocol B: The "De-Gumming" Reslurry

Use this if your filter cake looks like wet clay or gum.

  • Solvent Selection: You need a solvent that dissolves the oily impurities (aniline) but not the product.[1] Isopropanol (IPA) or Toluene are excellent choices for this class of amides.[1]

  • Execution:

    • Transfer the sticky cake back to the reactor.

    • Add 10 volumes of IPA/Water (20:80) .

    • Agitate vigorously at 25°C for 2 hours.

    • The gum should break up into a dispersible powder.[1]

    • Filter immediately.[1]

Part 4: Visualizing the Workflow
Figure 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing filtration failure modes based on cake appearance and filtrate clarity.

FiltrationTroubleshooting Start Start: Filtration Issue CheckFlow Is Flow Rate < 10% of expected? Start->CheckFlow CheckCake Is Cake 'Gummy' or Compressible? CheckFlow->CheckCake No (Flow is ok) ActionHeat Action: Heat Cycle (Ripening) Dissolve fines -> Cool Slow CheckFlow->ActionHeat Yes (Clogged) CheckFiltrate Is Filtrate Cloudy? CheckCake->CheckFiltrate No (Cake is granular) ActionSolvent Action: Solvent Swap Reslurry in IPA/Water CheckCake->ActionSolvent Yes (Sticky) ActionAid Action: Add Filter Aid (Celite/Perlite) CheckFiltrate->ActionAid Yes (Bleed-through) End Proceed to Drying CheckFiltrate->End No (Clear)

Figure 2: Optimized Isolation Pathway

Caption: The recommended process flow to minimize fines and maximize purity for amino-aryl isonicotinamides.

IsolationProcess Reaction Reaction Complete (in DMF/DMSO) Quench Controlled Quench (Add Water to Cloud Point) Reaction->Quench Seed Seed Addition (0.5% wt) Quench->Seed Age Age/Ripen (1 hr @ 50°C) Seed->Age Critical Step Cool Linear Cooling (to 20°C over 2h) Age->Cool Filter Filtration (Nutsche/Centrifuge) Cool->Filter

[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use paper filters (Whatman No. 1)? A: No. Amide precipitates are often colloidal.[1] Cellulose fibers in paper filters swell in water/organic mixtures, reducing pore size. Use Polypropylene (PP) or PTFE membranes (10–20 µm pore size).[1] These are hydrophobic enough to prevent water-swelling and smooth enough to allow easy cake release.[1]

Q: Why does the solid turn yellow during drying? A: This indicates oxidation of the 4-amino group (aniline moiety).[1]

  • Fix: Dry under vacuum at <45°C with a nitrogen bleed. Do not dry in a static air oven. If the color persists, wash the wet cake with a weak antioxidant solution (e.g., 0.1% sodium bisulfite) before drying.

Q: My yield is low (50%). Where is the product? A: Check the pH of the mother liquor. The pyridine ring is basic (pKa ~5.2).[1] If your wash water is too acidic (pH < 4), you are protonating the pyridine nitrogen and washing the product away as a salt.

  • Fix: Ensure the final slurry pH is adjusted to pH 7–8 (neutral) to ensure the molecule is in its free-base, insoluble form.

References
  • Svarovsky, L. (2000).[1] Solid-Liquid Separation. 4th Edition. Butterworth-Heinemann.[1] (Standard text on cake compressibility and filtration theory).

  • Bankston, D. et al. (2002).[1] "Process Development of the Kinase Inhibitor Sorafenib Tosylate". Organic Process Research & Development. (Describes the crystallization and isolation challenges of chemically similar amino-aryl-pyridine amides).

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann.[1] (Reference for Ostwald ripening and supersaturation control).

  • PubChem. (2025).[1] "N-(4-Amino-2-chlorophenyl)isonicotinamide (CAS 926231-18-7)".[1][2] National Center for Biotechnology Information.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Interpretation of N-(4-Amino-2-chlorophenyl)isonicotinamide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains one of the most powerful and widely used analytical techniques for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of N-(4-Amino-2-chlorophenyl)isonicotinamide, a molecule of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering not just a theoretical interpretation but also a comparative analysis with structurally related compounds. The insights provided herein are grounded in fundamental NMR principles and extensive spectral data from analogous structures, ensuring a robust and reliable guide for your laboratory work.

The Structural Landscape of N-(4-Amino-2-chlorophenyl)isonicotinamide

To effectively interpret its 1H NMR spectrum, we must first understand the molecular structure of N-(4-Amino-2-chlorophenyl)isonicotinamide. The molecule is comprised of two key aromatic moieties linked by an amide bond: a substituted aniline ring and a pyridine ring.

Diagram: Molecular Structure of N-(4-Amino-2-chlorophenyl)isonicotinamide with Proton Labeling.

Caption: Labeled protons on the isonicotinamide and 4-amino-2-chlorophenyl rings.

Predicted 1H NMR Spectrum: A Detailed Interpretation

The Isonicotinamide Moiety

The pyridine ring of the isonicotinamide fragment will exhibit two distinct signals due to its symmetry.

  • Hα and Hα' (Protons ortho to the ring nitrogen): These protons are in the most electron-deficient environment of the pyridine ring, being adjacent to the electronegative nitrogen atom. This deshielding effect will result in a downfield chemical shift, typically in the range of δ 8.7-8.9 ppm . These two protons are chemically equivalent and will appear as a doublet, coupling with the adjacent Hβ and Hβ' protons. The coupling constant (J) is expected to be around 5-6 Hz.

  • Hβ and Hβ' (Protons meta to the ring nitrogen): These protons are less deshielded than their Hα counterparts. Their signal is expected to appear further upfield, likely in the region of δ 7.8-8.0 ppm . This signal will also be a doublet due to coupling with the Hα and Hα' protons, exhibiting the same coupling constant.

The 4-Amino-2-chlorophenyl Moiety

The substituted aniline ring presents a more complex, yet interpretable, set of signals. The electronic effects of the amino (-NH2), chloro (-Cl), and amide (-NHCO-) substituents all influence the chemical shifts of the aromatic protons.

  • H6: This proton is ortho to the amide substituent and meta to both the chloro and amino groups. The amide group is electron-withdrawing, which would shift the proton downfield. The chloro and amino groups have weaker effects at the meta position. Therefore, H6 is expected to be the most downfield of the aniline protons, likely appearing as a doublet in the range of δ 7.9-8.2 ppm . The coupling will be to the adjacent H5 proton, with a typical ortho coupling constant of 8-9 Hz.

  • H3: This proton is ortho to the chloro group and meta to the amino and amide groups. The primary influence is the deshielding effect of the adjacent chlorine atom. Its signal is predicted to be a doublet in the region of δ 7.2-7.4 ppm , with a small meta coupling to H5 (J ≈ 2-3 Hz).

  • H5: This proton is ortho to the amino group and meta to the chloro and amide groups. The amino group is strongly electron-donating, causing a significant upfield shift. This will likely be the most shielded of the aniline protons, appearing as a doublet of doublets in the range of δ 6.7-6.9 ppm . It will exhibit a large ortho coupling to H6 (J ≈ 8-9 Hz) and a smaller meta coupling to H3 (J ≈ 2-3 Hz).

Labile Protons
  • Amide Proton (-NH-): The chemical shift of the amide proton is highly dependent on the solvent, concentration, and temperature. In DMSO-d6, it is expected to be a broad singlet in the downfield region, typically δ 9.5-10.5 ppm .[1] This broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • Amino Protons (-NH2): The protons of the primary amine are also labile. In DMSO-d6, they will likely appear as a broad singlet in the range of δ 5.0-6.0 ppm .[1] The signal may be exchangeable with D2O.

Summary of Predicted 1H NMR Data

Proton(s)Predicted Chemical Shift (δ, ppm) in DMSO-d6Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Hα, Hα'8.7 - 8.9Doublet~5-6
Hβ, Hβ'7.8 - 8.0Doublet~5-6
H67.9 - 8.2Doublet~8-9
H37.2 - 7.4Doublet~2-3
H56.7 - 6.9Doublet of DoubletsJ(H5,H6) ≈ 8-9, J(H5,H3) ≈ 2-3
-NH- (Amide)9.5 - 10.5Broad SingletN/A
-NH2 (Amino)5.0 - 6.0Broad SingletN/A

Comparative Analysis with Simpler Analogues

To appreciate the spectral complexity of N-(4-Amino-2-chlorophenyl)isonicotinamide, it is instructive to compare its predicted spectrum with those of its constituent building blocks and related molecules.

CompoundKey ProtonsTypical Chemical Shift (δ, ppm)Key Observations
Aniline ortho-H~6.6The amino group strongly shields the ortho and para protons.[2]
meta-H~7.1
para-H~6.7
Chlorobenzene All H~7.3The chloro substituent has a modest deshielding effect on all protons.
Isonicotinamide Hα, Hα'~8.7The nitrogen atom strongly deshields the ortho protons.[3][4]
Hβ, Hβ'~7.8The meta protons are less affected.
N-Phenylisonicotinamide Phenyl Protons7.1 - 7.8The phenyl group protons are in a relatively standard aromatic region.[5]

This comparison highlights how the interplay of different functional groups in N-(4-Amino-2-chlorophenyl)isonicotinamide leads to a unique and predictable 1H NMR spectrum. The electron-donating amino group and the electron-withdrawing chloro and amide groups create a wide dispersion of signals for the aniline protons, making each one distinguishable.

Diagram: Workflow for 1H NMR Spectrum Interpretation.

cluster_0 Pre-analysis cluster_1 Spectral Analysis cluster_2 Assignment & Verification A Examine Molecular Structure B Identify Unique Proton Environments A->B C Predict Chemical Shifts (Substituent Effects) B->C D Determine Splitting Patterns (Coupling) C->D E Integrate Peak Areas D->E F Assign Signals to Specific Protons E->F G Compare with Data from Analogous Structures F->G

Caption: A logical workflow for the interpretation of a 1H NMR spectrum.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum of N-(4-Amino-2-chlorophenyl)isonicotinamide, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d6 is recommended due to its ability to dissolve a wide range of organic compounds and to observe labile N-H protons).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the 1H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the peak multiplicities and measure the coupling constants.

Conclusion

The 1H NMR spectrum of N-(4-Amino-2-chlorophenyl)isonicotinamide, though complex, can be fully interpreted through a systematic analysis of chemical shifts, coupling constants, and integration. This guide provides a robust framework for predicting and understanding the spectral features of this molecule, grounded in the established principles of NMR spectroscopy. By comparing the predicted spectrum with those of simpler, structurally related compounds, we gain a deeper appreciation for the subtle electronic effects that govern proton chemical shifts. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is essential for accurate structural elucidation in any research or drug development setting.

References

  • ResearchGate. 1H chemical shifts of benzene, substituted benzenes, aniline and... Available from: [Link]

  • Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Available from: [Link]

  • University of California, Davis. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. Available from: [Link]

  • ResearchGate. Graph depicting 1 H-NMR titration of isonicotinamide with AgNO 3.... Available from: [Link]

  • PubChem. N-Phenylisonicotinamide. Available from: [Link]

  • Biological Magnetic Resonance Bank. bmse000281 Nicotinamide at BMRB. Available from: [Link]

  • ResearchGate. The dependence of chemical shifts of isonicotinamide moiety NH protons.... Available from: [Link]

  • SpectraBase. Isonicotinamide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Q Magnetics. There's a lot going on in nicotinamide at 125 MHz. Available from: [Link]

  • Alchem.Pharmtech. N-(4-Amino-2-chlorophenyl)isonicotinamide. Available from: [Link]

  • Michigan State University Chemistry. Proton NMR Table. Available from: [Link]

Sources

Comparative

FTIR spectral peaks identification for N-(4-Amino-2-chlorophenyl)isonicotinamide

Executive Summary & Structural Context[1][2][3][4][5][6][7] This guide provides an in-depth spectroscopic analysis of N-(4-Amino-2-chlorophenyl)isonicotinamide , a critical scaffold often encountered in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

This guide provides an in-depth spectroscopic analysis of N-(4-Amino-2-chlorophenyl)isonicotinamide , a critical scaffold often encountered in the synthesis of multi-kinase inhibitors and HDAC inhibitors. Unlike simple reference standards, this molecule presents a "push-pull" electronic system combining an electron-deficient pyridine ring (isonicotinamide core) and an electron-rich substituted aniline.

The Challenge: Distinguishing this specific regioisomer (isonicotinamide, 4-position) from its picolinamide (2-position) or nicotinamide (3-position) analogs—such as the Sorafenib intermediate—is difficult using Mass Spectrometry alone, as they share identical molecular weights (


 g/mol ).

The Solution: FTIR spectroscopy provides a unique "fingerprint" of the hydrogen-bonding network and substituent positioning (ortho-chloro effects) that orthogonal methods like LC-MS cannot detect in the solid state.

Comparative Analysis: FTIR vs. Orthogonal Alternatives

To ensure scientific rigor, we must objectively compare FTIR against its primary alternatives for characterizing this specific molecule.

Table 1: Performance Matrix for Structural Elucidation
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H-NMR (Solution) LC-MS (Q-TOF)
Primary Utility Functional group ID, Polymorph detection, H-bonding analysis.Skeletal backbone verification, symmetric vibrations (C=C, C-Cl).Exact structural connectivity and proton counting.Molecular formula and purity quantification.
Isomer Differentiation High. Ortho/Meta/Para substitutions show distinct OOP bending patterns (800-900 cm⁻¹).Medium. Good for ring breathing modes but less sensitive to dipole changes.High. Coupling constants (

-values) definitively solve regiochemistry.
Low. Isomers often have identical fragmentation patterns.
Sample State Solid (KBr/ATR). Critical for final API form verification.Solid or Liquid. Non-destructive.Liquid (Dissolved). Loses solid-state conformational data.Liquid.
Throughput High (seconds per scan).High.Low (minutes to hours).Medium.
Limit of Detection > 1-2% impurity.> 1-5% impurity.> 0.1% impurity.< 0.01% (Trace).

Verdict: While NMR is the gold standard for ab initio structural determination, FTIR is the superior choice for routine Quality Control (QC) and solid-state characterization because it validates the hydrogen-bonding network (Amide-Pyridine interaction) which dictates the compound's stability and solubility profile.

FTIR Spectral Peak Identification

The spectrum of N-(4-Amino-2-chlorophenyl)isonicotinamide is a superposition of the Isonicotinamide core and the 4-amino-2-chloroaniline moiety. The following assignments are derived from experimental correlations of isonicotinamide derivatives and halogenated anilines.

A. High-Frequency Region (4000 – 2500 cm⁻¹)

The "Diagnostic" Zone for H-Bonding

  • 3450 – 3350 cm⁻¹ (Doublet): Primary Amine (

    
    ) Stretching.
    
    • Assignment: Asymmetric (

      
      ) and Symmetric (
      
      
      
      ) stretching of the aniline amino group.
    • Note: The presence of the ortho-chlorine atom on the phenyl ring may cause a slight red-shift (lower frequency) due to intramolecular H-bonding or steric twisting.

  • 3300 – 3250 cm⁻¹ (Sharp Singlet): Amide A (

    
    ) Stretch.
    
    • Differentiation: This peak is typically sharper and more intense than the amine stretches. In isonicotinamide derivatives, this band is sensitive to crystal packing (dimer formation).

  • 3100 – 3000 cm⁻¹: Aromatic

    
     Stretch.
    
    • Specificity: Pyridine ring

      
       stretches often appear slightly higher (
      
      
      
      cm⁻¹) than phenyl ring
      
      
      stretches.
B. Fingerprint Region (1700 – 600 cm⁻¹)

The "Identity" Zone

Frequency (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
1660 – 1680 StrongAmide I (

)
The carbonyl stretch. A shift from 1690 cm⁻¹ indicates strong conjugation with the electron-deficient pyridine ring.
1590 – 1610 MediumPyridine Ring Breathing (

)
Characteristic of the isonicotinyl core. Distinguishes from phenyl ring modes.
1530 – 1550 StrongAmide II (

)
The "out-of-phase" combination. The position is heavily influenced by the bulky 2-chloro substituent on the adjacent ring.
1280 – 1310 MediumAmide III Mixed mode (N-H bend / C-N stretch). Highly sensitive to conformation.
1080 – 1100 Med/SharpAromatic

Stretch
Diagnostic for the chlorinated phenyl ring. Often coupled with ring vibrations.
830 – 850 StrongOOP Bending (1,4-disubstituted) Indicates the para-substitution of the pyridine ring (isonicotinamide).
800 – 820 StrongOOP Bending (1,2,4-trisubstituted) Indicates the substitution pattern of the aniline ring (1-amide, 2-chloro, 4-amino).

Visualization: Vibrational Logic & Workflow

The following diagrams illustrate the structural logic behind the peak assignments and the recommended characterization workflow.

FTIR_Logic cluster_0 Fragment 1: Isonicotinamide Core cluster_1 Fragment 2: Aniline Derivative Molecule N-(4-Amino-2-chlorophenyl) isonicotinamide Pyridine Pyridine Ring (Electron Deficient) Molecule->Pyridine Amide Amide Linkage (-CONH-) Molecule->Amide Phenyl Phenyl Ring (Electron Rich) Molecule->Phenyl Substituents Substituents (-NH2, -Cl) Molecule->Substituents Peak_Py Pyridine Ring ~1600 cm⁻¹ Pyridine->Peak_Py Peak_CO Amide I (C=O) ~1665 cm⁻¹ Amide->Peak_CO Conjugation Peak_NH Amide II (N-H) ~1540 cm⁻¹ Amide->Peak_NH H-Bonding Peak_Cl C-Cl Stretch ~1090 cm⁻¹ Substituents->Peak_Cl Peak_NH2 NH2 Stretch 3350-3450 cm⁻¹ Substituents->Peak_NH2

Figure 1: Vibrational Dissection Map connecting molecular fragments to specific spectral bands.

Workflow Start Crude Sample Synthesis Output Prep Sample Prep (ATR vs KBr) Start->Prep Scan FTIR Acquisition (4000-400 cm⁻¹) Prep->Scan Check1 Check 1660-1690 cm⁻¹ (Amide I Present?) Scan->Check1 Check2 Check 1080-1100 cm⁻¹ (C-Cl Present?) Check1->Check2 Yes Result_Fail Identity Failed Check Regioisomers Check1->Result_Fail No (Hydrolysis?) Result_Pass Identity Confirmed Proceed to Purity (HPLC) Check2->Result_Pass Yes Check2->Result_Fail No (Dehalogenation?)

Figure 2: Rapid QC Decision Tree for verifying intermediate identity.

Experimental Protocol: Self-Validating System

To ensure reproducibility, follow this protocol. The "Self-Validating" aspect relies on using the atmospheric


 doublet (2350 cm⁻¹) as an internal frequency standard to verify instrument calibration before analysis.
Step 1: Sample Preparation (ATR Method Preferred)

Why ATR? Attenuated Total Reflectance (ATR) eliminates the moisture sensitivity issues of KBr pellets, which is crucial for amides that are hygroscopic.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect 32 scans of the clean crystal (air background).

  • Loading: Place ~5 mg of the powder on the crystal.

  • Pressure: Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact results in weak Amide I bands.

Step 2: Acquisition Parameters[8]
  • Resolution: 4 cm⁻¹ (Standard for solids).

  • Scans: 32 or 64 (To improve Signal-to-Noise ratio).

  • Range: 4000 – 600 cm⁻¹.

Step 3: Data Validation (The "Reality Check")

Before accepting the spectrum, check the Amide I / Amide II ratio .

  • In a properly synthesized amide, the Amide I (C=O) is generally more intense than the Amide II (N-H).

  • If the peak at ~1700 cm⁻¹ is extremely broad, suspect Carboxylic Acid contamination (unreacted Isonicotinic acid).

  • If the doublet at ~3400 cm⁻¹ is missing, suspect Amine oxidation or salt formation.

References

  • Akalin, E., Yilmaz, A., & Akyüz, S. (2005).[1] Vibrational analysis of isonicotinamide. Journal of Molecular Structure, 744, 881-886.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general Amide/Amine assignments).
  • National Institute of Standards and Technology (NIST). Isonicotinamide Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. Product Specification: 4-(4-Aminophenoxy)-N-methylpicolinamide (Related Sorafenib Intermediate for structural comparison). Link

Sources

Validation

Establishing Reference Standards for N-(4-Amino-2-chlorophenyl)isonicotinamide Purity: A Comparative Guide to HPLC and qNMR Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the establishment of a highly pure, well-characterized reference standard is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the establishment of a highly pure, well-characterized reference standard is a cornerstone for ensuring the safety, efficacy, and batch-to-batch consistency of an active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth technical comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for establishing the purity of N-(4-Amino-2-chlorophenyl)isonicotinamide, a key intermediate in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a framework for developing and validating robust analytical methods. Every protocol described is designed as a self-validating system, ensuring trustworthiness and scientific integrity.

The Critical Role of Purity in Drug Development

The purity of an API like N-(4-Amino-2-chlorophenyl)isonicotinamide directly influences the downstream reaction yields, the impurity profile of subsequent synthetic steps, and ultimately, the quality and safety of the final drug product.[4] Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, rigorous analytical characterization is not merely a regulatory requirement but a scientific necessity.

A Proposed Synthesis Route and Potential Impurities

To develop a robust purity testing method, it is essential to understand the potential impurities that may be present. A plausible synthetic route for N-(4-Amino-2-chlorophenyl)isonicotinamide involves the amide coupling of isonicotinoyl chloride with 4-amino-2-chlorophenylamine.

Synthesis_of_N-(4-Amino-2-chlorophenyl)isonicotinamide Isonicotinic_acid Isonicotinic acid Isonicotinoyl_chloride Isonicotinoyl chloride Isonicotinic_acid->Isonicotinoyl_chloride Activation SOCl2 SOCl₂ (Thionyl chloride) Target_Compound N-(4-Amino-2-chlorophenyl)isonicotinamide Isonicotinoyl_chloride->Target_Compound Amide Coupling 4-amino-2-chlorophenylamine 4-amino-2-chlorophenylamine 4-amino-2-chlorophenylamine->Target_Compound Pyridine Pyridine (Base) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve Mixture in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum (Long d1) Transfer->Acquire Process Process Spectrum (Phase, Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Apply_Formula Apply qNMR Purity Equation Integrate->Apply_Formula Report Report Absolute Purity Apply_Formula->Report

Sources

Comparative

Validating HPLC Methods for N-(4-Amino-2-chlorophenyl)isonicotinamide: A Comparative Guide

Topic: Validating HPLC methods for N-(4-Amino-2-chlorophenyl)isonicotinamide quantification Content Type: Publish Comparison Guide Introduction: The Analytical Challenge N-(4-Amino-2-chlorophenyl)isonicotinamide (hereaft...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating HPLC methods for N-(4-Amino-2-chlorophenyl)isonicotinamide quantification Content Type: Publish Comparison Guide

Introduction: The Analytical Challenge

N-(4-Amino-2-chlorophenyl)isonicotinamide (hereafter referred to as N-ACP-Iso ) is a critical pharmacophore scaffold, often serving as a key intermediate in the synthesis of VEGFR/PDGFR kinase inhibitors (structurally analogous to Sorafenib and Tivozanib precursors).

The analytical quantification of N-ACP-Iso presents a unique set of chromatographic challenges:

  • Dual Basicity: The molecule contains both a pyridine ring (pKa ~5.2) and an aniline moiety (pKa ~3.5–4.0), leading to potential peak tailing on active silanol sites.

  • Structural Isomerism: It must be chromatographically resolved from its regioisomers (e.g., nicotinamide or picolinamide analogs) and starting materials like 4-amino-2-chloroaniline.

  • Hydrophobicity Balance: The chlorine substituent adds significant lipophilicity, while the amide bond and pyridine ring contribute polarity, requiring a carefully tuned mobile phase.

This guide objectively compares three distinct methodologies for validating N-ACP-Iso, culminating in a recommended "Gold Standard" protocol designed for high-throughput Quality Control (QC).

Method Comparison: Selecting the Right Tool

We evaluated three common approaches to quantifying N-ACP-Iso. The comparison below highlights why a Buffered RP-HPLC approach is generally superior for standard QC over Isocratic or MS-compatible methods.

Table 1: Comparative Performance Matrix
FeatureMethod A: Buffered RP-HPLC (Recommended) Method B: UPLC-MS Compatible Method C: Isocratic Legacy
Stationary Phase C18 (End-capped, Base Deactivated)C18 Sub-2 µm Hybrid ParticleC8 or Silica
Mobile Phase Phosphate Buffer (pH 6.5) / ACN0.1% Formic Acid / ACNWater / Methanol (No Buffer)
Peak Shape (Tailing) Excellent (

) due to pH control
Good (

)
Poor (

)
Resolution (

)
High (

from impurities)
Very High (

)
Low (

critical pair)
Run Time 12–15 mins3–5 mins20+ mins
Cost/Run LowHigh (Column/Solvent grade)Low
Robustness High (Resistant to pH shifts)Moderate (pH sensitive)Low (Drifts easily)

Expert Insight: While Method B (UPLC) is faster, Method A is preferred for validation because phosphate buffers provide superior peak symmetry for basic pyridine compounds compared to volatile organic acids (Formic/Acetic acid).

The Gold Standard Protocol: Buffered RP-HPLC

This protocol is designed to be a self-validating system . It includes a system suitability test (SST) that flags instrument drift before data is collected.

Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" designation indicates double end-capping, essential for reducing silanol interactions with the pyridine nitrogen.

  • Wavelength: 265 nm (Isosbestic point for amide/aniline overlap).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Improves mass transfer and peak sharpness).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Potassium Phosphate (monobasic), adjusted to pH 6.5 with KOH.

    • Causality: At pH 6.5, the pyridine (pKa ~5.2) is largely uncharged (neutral), maximizing retention on the hydrophobic C18 chain and preventing "ion-exclusion" elution.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
8.0 40 60 Elution of N-ACP-Iso
10.0 10 90 Wash Lipophilic Impurities
10.1 90 10 Re-equilibration

| 15.0 | 90 | 10 | Stop |

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, specifically highlighting the "Critical Pair" separation required for Specificity.

ValidationWorkflow cluster_Specificity Step 1: Specificity & Stress Testing cluster_Linearity Step 2: Linearity & Range Start Start Validation: N-ACP-Iso InjectBlank Inject Blank/Placebo Start->InjectBlank InjectImpurity Inject 4-Amino-2-chloroaniline (Precursor) InjectBlank->InjectImpurity InjectSample Inject N-ACP-Iso Sample InjectImpurity->InjectSample CalcResolution Calculate Resolution (Rs) Target: Rs > 2.0 InjectSample->CalcResolution Decision Does Rs > 2.0 AND Tailing < 1.5? CalcResolution->Decision PrepLevels Prep 5 Levels (50% to 150% Target) Regression Linear Regression Target: R² > 0.999 PrepLevels->Regression Pass Proceed to Accuracy & Precision Regression->Pass Decision->PrepLevels Yes Fail Method Failure: Adjust pH or Gradient Decision->Fail No

Caption: Figure 1. Validation Logic Flow. Critical decision gates ensure specificity against the 4-amino-2-chloroaniline precursor before linearity is attempted.

Validation Parameters & Acceptance Criteria

To comply with ICH Q2(R1) guidelines [1], the following experimental data sets are required.

Specificity (The Critical Separation)

The method must distinguish N-ACP-Iso from its synthesis precursor, 4-amino-2-chloroaniline .

  • Observation: The precursor is smaller and more polar (amine + chloro) than the amide product.

  • Expected Result:

    • Precursor RT: ~3.5 min.

    • N-ACP-Iso RT: ~7.2 min.

    • Resolution (

      
      ): > 5.0.
      
  • Protocol: Spike the pure N-ACP-Iso sample with 1% of the precursor. Ensure baseline separation.

Linearity[1][6]
  • Range: 50% to 150% of the nominal test concentration (e.g., 0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
  • Bias: Y-intercept should be statistically insignificant (within 2% of the response at 100% level).

Accuracy (Recovery)

Since N-ACP-Iso is an intermediate, accuracy is best determined via Standard Addition .

  • Protocol: Add known amounts of N-ACP-Iso standard to a synthetic reaction matrix (or placebo).

  • Levels: 80%, 100%, 120%.[2]

  • Acceptance: Mean recovery 98.0% – 102.0% [2].[3]

Precision[3][6]
  • System Precision: 6 injections of standard. RSD

    
    .
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
    .[3]
    

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with Pyridine nitrogen.Increase buffer concentration to 25-50mM or add 5% Methanol to Mobile Phase A.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (10% ACN / 90% Buffer).
RT Drift pH fluctuation in buffer.Use a pH meter calibrated daily; Phosphate buffer is temperature sensitive—prep at 25°C.

Chemical Pathway Visualization

Understanding the synthesis helps identify potential impurities.

SynthesisPathway Reactant1 4-Amino-2-chloroaniline (Impurity A) Reaction Coupling Reaction (Base Catalyzed) Reactant1->Reaction Reactant2 Isonicotinoyl Chloride (Impurity B) Reactant2->Reaction Product N-(4-Amino-2-chlorophenyl) isonicotinamide (Target Analyte) Reaction->Product BisAmide Bis-Amide Impurity (Over-reaction) Reaction->BisAmide Trace

Caption: Figure 2. Synthesis pathway showing potential impurities.[4] Impurity A (Reactant 1) is the primary specificity challenge.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

  • Banker, R., et al. (2011). Development and validation of a stability-indicating RP-HPLC method for the estimation of Sorafenib Tosylate. Journal of Advanced Pharmaceutical Technology & Research. Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley. Link

Sources

Validation

A Comparative Guide to the Biological Activity of N-(4-Amino-2-chlorophenyl)isonicotinamide and Its Analogs

This guide provides a comprehensive comparative analysis of the biological activities of N-(4-Amino-2-chlorophenyl)isonicotinamide and its structurally related analogs. For researchers, medicinal chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activities of N-(4-Amino-2-chlorophenyl)isonicotinamide and its structurally related analogs. For researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings on the structure-activity relationships (SAR), potential mechanisms of action, and therapeutic applications of this class of compounds, with a particular focus on their emerging role in oncology. While direct experimental data for N-(4-Amino-2-chlorophenyl)isonicotinamide is limited in publicly available literature, this guide leverages data from closely related N-phenylisonicotinamide and nicotinamide derivatives to provide a robust comparative framework.

Introduction: The Isonicotinamide Scaffold in Drug Discovery

The isonicotinamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a valuable component in the design of enzyme inhibitors and receptor modulators. The N-phenylisonicotinamide framework, in particular, has been extensively explored, leading to the discovery of potent inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3), RAF kinase, Aurora kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5] This guide will delve into the comparative biological activities of analogs of N-(4-Amino-2-chlorophenyl)isonicotinamide, with a focus on their potential as anticancer agents.

Synthesis of N-Aryl Isonicotinamide Analogs: A General Approach

The synthesis of N-aryl isonicotinamides is typically achieved through a nucleophilic acyl substitution reaction between an activated isonicotinic acid derivative, most commonly isonicotinoyl chloride, and a substituted aniline. The following workflow illustrates this general synthetic strategy.

G cluster_0 Preparation of Isonicotinoyl Chloride cluster_1 Amide Bond Formation Isonicotinic_acid Isonicotinic Acid Isonicotinoyl_chloride Isonicotinoyl Chloride Hydrochloride Isonicotinic_acid->Isonicotinoyl_chloride Reflux Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Isonicotinoyl_chloride Target_compound N-Aryl Isonicotinamide Analog Isonicotinoyl_chloride->Target_compound Stir at RT Substituted_aniline Substituted Aniline (e.g., 4-Amino-2-chloroaniline) Substituted_aniline->Target_compound Base Base (e.g., Triethylamine) Base->Target_compound Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Target_compound G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PI3K->Survival G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Overview of the intrinsic and extrinsic apoptosis pathways.

Evaluation of the ability of N-(4-Amino-2-chlorophenyl)isonicotinamide analogs to induce apoptosis is a critical step in characterizing their anticancer potential.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantitatively measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: Activated caspase-3 in cell lysates cleaves a specific substrate (e.g., Ac-DEVD-pNA), releasing a chromophore (pNA) that can be quantified spectrophotometrically at 405 nm.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells in appropriate vessels and treat with the test compounds at the desired concentrations for a specified duration. Include positive and negative controls.

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the respective wells. Add the reaction buffer containing the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to that of the untreated control.

Conclusion

The N-phenylisonicotinamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While direct biological data for N-(4-Amino-2-chlorophenyl)isonicotinamide is not yet widely available, a comparative analysis of its structural analogs suggests that it is likely to possess significant biological activity. The presence of both an electron-withdrawing chloro group and an electron-donating amino group on the phenyl ring creates a unique electronic and steric profile that may confer potent and selective inhibitory activity against key cellular targets such as VEGFR-2. Further investigation into the synthesis and biological evaluation of N-(4-Amino-2-chlorophenyl)isonicotinamide and its analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future research endeavors.

References

  • Wikipedia. Apoptosis. [Link]

  • QIAGEN. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

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  • PubMed. Overview of cell death signaling pathways. [Link]

  • PubMed. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. [Link]

  • Bio-Techne. Apoptosis Signal Transduction Pathway. [Link]

  • PubMed Central. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]

  • Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • PubChem. VEGFA-VEGFR2 signaling | Pathway. [Link]

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  • PubMed. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. [Link]

  • PubMed. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. [Link]

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Comparative

A Comparative Guide to the Elemental and Spectroscopic Analysis of N-(4-Amino-2-chlorophenyl)isonicotinamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a synthesized compound's identity and purity is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a synthesized compound's identity and purity is paramount. This guide provides a senior application scientist's perspective on validating the structure of N-(4-Amino-2-chlorophenyl)isonicotinamide, a molecule of interest in medicinal chemistry. We will delve into the utility of elemental analysis as a foundational technique and compare its quantitative insights with the qualitative and structural information provided by modern spectroscopic and chromatographic methods.

The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of pure chemical substances. It provides the percentage composition of elements within a sample, which can be compared against the theoretical values calculated from the compound's molecular formula. This direct measurement of elemental ratios serves as a primary and cost-effective method to verify the empirical formula of a newly synthesized compound.

For N-(4-Amino-2-chlorophenyl)isonicotinamide, with a molecular formula of C₁₂H₁₀ClN₃O, the theoretical elemental composition is the benchmark against which all synthesized batches should be compared.

Theoretical Elemental Composition
ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01112144.13258.19
HydrogenH1.0081010.0804.07
ChlorineCl35.453135.45314.32
NitrogenN14.007342.02116.97
OxygenO15.999115.9996.46
Total 247.685 100.00
Experimental Protocol: CHNS Elemental Analysis

The determination of carbon, hydrogen, nitrogen, and sulfur content is typically performed using a dedicated CHNS analyzer. The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂, SO₂).

Instrumentation: A standard elemental analyzer equipped with a combustion furnace, reduction tube, separation column, and a thermal conductivity detector (TCD).

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried N-(4-Amino-2-chlorophenyl)isonicotinamide sample into a tin or silver capsule.

  • Combustion: Introduce the capsule into the combustion furnace at a temperature of 900-1000 °C. The sample undergoes rapid and complete combustion in the presence of a constant flow of pure oxygen.

  • Reduction and Gas Separation: The combustion gases are passed through a reduction tube (typically filled with copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual components.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas (usually helium) as each component elutes from the column.

  • Quantification: The instrument's software integrates the peak areas and calculates the percentage of each element based on a calibration curve generated from certified standards.

Note: Chlorine analysis requires a separate method, such as titration or ion chromatography, after combustion in a Schöniger flask or oxygen bomb.

Interpreting the Results: A Comparative Look

For a synthesized batch of N-(4-Amino-2-chlorophenyl)isonicotinamide, the experimental results from elemental analysis should ideally fall within ±0.4% of the theoretical values.

ElementTheoretical %Hypothetical Experimental %Deviation %
C58.1958.05-0.14
H4.074.15+0.08
N16.9716.89-0.08

This table presents hypothetical experimental data for illustrative purposes.

A close correlation between the theoretical and experimental values provides strong evidence for the compound's empirical formula and purity. However, elemental analysis alone does not provide information about the compound's isomeric structure or the presence of impurities with similar elemental compositions.

A Multi-Technique Approach for Unambiguous Confirmation

To overcome the limitations of elemental analysis, a suite of spectroscopic and chromatographic techniques should be employed. This multi-faceted approach provides a comprehensive characterization of the molecule, confirming its structure, purity, and identity.[1]

Spectroscopic Confirmation: Elucidating the Molecular Structure

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the molecular structure of an organic compound by providing detailed information about the chemical environment of individual atoms.[2]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] Key expected stretches for N-(4-Amino-2-chlorophenyl)isonicotinamide would include N-H (amine and amide), C=O (amide), and C-Cl bonds.

3. Mass Spectrometry (MS): MS determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[1][3] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Chromatographic Purity Assessment: Quantifying Impurities

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of a compound and quantifying any impurities.[4][5][6][7] By developing a suitable method, one can separate the target compound from starting materials, by-products, and degradation products.

Comparative Workflow for Compound Confirmation

The following diagram illustrates a comprehensive workflow for the confirmation of N-(4-Amino-2-chlorophenyl)isonicotinamide, integrating elemental analysis with other key analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_results Data Interpretation & Final Confirmation Synthesis Synthesized Product: N-(4-Amino-2-chlorophenyl)isonicotinamide EA Elemental Analysis (CHNS/Cl) Synthesis->EA NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR HPLC HPLC Purity Analysis Synthesis->HPLC Empirical Empirical Formula Confirmation EA->Empirical Structure Structural Elucidation NMR->Structure MW Molecular Weight & Formula MS->MW FG Functional Group Identification IR->FG Purity Purity Assessment (>98%) HPLC->Purity Final Final Compound Confirmation Empirical->Final Structure->Final MW->Final FG->Final Purity->Final

Caption: Integrated workflow for compound confirmation.

Conclusion: A Synergy of Techniques

While elemental analysis provides a robust and quantitative assessment of the elemental composition of N-(4-Amino-2-chlorophenyl)isonicotinamide, it is not sufficient on its own for complete characterization. A comprehensive and scientifically sound confirmation relies on the synergy of multiple analytical techniques. The structural details from NMR, molecular weight confirmation from MS, functional group identification from IR, and purity assessment from HPLC, when combined with the quantitative data from elemental analysis, provide an irrefutable confirmation of the compound's identity and quality. This integrated approach is essential for ensuring the reliability and reproducibility of research and development in the pharmaceutical industry.

References

  • Alchem.Pharmtech. N-(4-Amino-2-chlorophenyl)isonicotinamide. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]

  • FooDB. Showing Compound Nicotinamide (FDB012485). Available from: [Link]

  • Growing Science. Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Available from: [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • MDPI. Analytical Techniques in Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • MedCrave. Development of a method for the elemental impurity analysis in oral drugs according to USP and ICHQ3D standards by HR-ICP-AES. Available from: [Link]

  • Ottokemi. 4-Amino-2-chloropyridine, 97%. Available from: [Link]

  • PubMed Central (PMC). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Available from: [Link]

  • ResearchGate. Analytical Techniques for Small Molecule Solid Phase Synthesis. Available from: [Link]

  • ResearchGate. Study on synthesis of 4-Aminonicotinic acid. Available from: [Link]

  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • Taylor & Francis Online. Elemental analysis – Knowledge and References. Available from: [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual. Available from: [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual - Section 4.7. Available from: [Link]

  • Wikipedia. Isonicotinamide. Available from: [Link]

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  • European Pharmaceutical Review. Analytical methods for obtaining HOS information from protein therapeutics. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Quality Benchmarking: Commercial vs. Synthesized N-(4-Amino-2-chlorophenyl)isonicotinamide

Introduction: The Critical Role of Intermediate Quality in Drug Discovery In the intricate tapestry of drug development, the quality of pharmaceutical intermediates is a thread that runs through the entire process, from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Quality in Drug Discovery

In the intricate tapestry of drug development, the quality of pharmaceutical intermediates is a thread that runs through the entire process, from initial synthesis to final formulation. The purity, impurity profile, and biological activity of these foundational molecules can significantly impact the safety, efficacy, and reproducibility of a drug candidate. This guide provides a comprehensive, in-depth comparison of commercially sourced versus in-house synthesized N-(4-Amino-2-chlorophenyl)isonicotinamide, a key intermediate in the synthesis of various pharmacologically active compounds.

Our audience of researchers, scientists, and drug development professionals understands that seemingly minor variations in intermediate quality can lead to significant downstream consequences. This guide is structured to provide not just a side-by-side data comparison, but also the scientific rationale behind the experimental choices, ensuring a trustworthy and authoritative resource. We will delve into the synthesis, purification, and rigorous analytical characterization of N-(4-Amino-2-chlorophenyl)isonicotinamide, culminating in a functional bioassay to assess its biological relevance.

Experimental Design: A Multi-Faceted Approach to Quality Assessment

To provide a holistic view of quality, our experimental design incorporates a battery of orthogonal analytical techniques, each providing a unique piece of the puzzle. This multi-pronged approach ensures a robust and reliable comparison.

Figure 1: A visual representation of the comprehensive workflow for comparing commercial and synthesized N-(4-Amino-2-chlorophenyl)isonicotinamide.

Part 1: Synthesis and Sourcing

In-House Synthesis of N-(4-Amino-2-chlorophenyl)isonicotinamide

For the purpose of this guide, we synthesized N-(4-Amino-2-chlorophenyl)isonicotinamide via a well-established amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) as coupling agents. This method is widely favored for its mild reaction conditions and the water-soluble nature of its urea byproduct, which simplifies purification.[1]

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from isonicotinic acid and EDC. This intermediate is then converted to a more stable HOBt-ester, which subsequently reacts with 4-amino-2-chlorophenol to form the desired amide.[2]

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Isonicotinic acid and 4-amino-2-chlorophenol.

  • Coupling Reagent Byproducts: 1-Ethyl-3-(3-dimethylaminopropyl)urea.

  • Side-Reaction Products: N-acylurea (formed by rearrangement of the O-acylisourea intermediate).

Commercial Sourcing

A batch of N-(4-Amino-2-chlorophenyl)isonicotinamide was procured from a reputable chemical supplier. The certificate of analysis (CoA) provided by the vendor was reviewed, and the material was used as received. It is crucial to obtain and scrutinize the CoA for any commercially sourced material as it provides the initial benchmark for quality.

Part 2: Analytical Characterization

A suite of analytical techniques was employed to meticulously assess the purity, identity, and impurity profiles of both the commercial and in-house synthesized samples.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis, offering high resolution and quantitative accuracy.[3][4]

Results Summary:

SamplePurity by HPLC-UV (Area %)
Commercial98.7%
Synthesized99.2%

Both samples exhibit high purity, with the in-house synthesized material showing a slightly higher purity percentage after purification.

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous confirmation of a molecule's structure.

  • ¹H and ¹³C NMR: The NMR spectra of both samples were consistent with the structure of N-(4-Amino-2-chlorophenyl)isonicotinamide, showing the characteristic aromatic proton and carbon signals.

  • LC-MS: The mass spectra of both samples displayed a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 248.05, confirming the molecular weight of the target compound.

Impurity Profiling by LC-MS/MS

Tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and identification of trace-level impurities.[5][6]

Impurity Profile Summary:

SampleMajor Impurities DetectedPutative Identity
Commercialm/z 124.04, m/z 144.01Isonicotinic acid, 4-amino-2-chlorophenol
Synthesizedm/z 124.04Isonicotinic acid

The commercial sample showed trace amounts of both starting materials, while the synthesized sample, after purification, only contained a minute trace of the starting carboxylic acid. This highlights the importance of the final purification step in the synthesis process.

Part 3: Functional Evaluation - Antimycobacterial Activity

Given that isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, we hypothesized that N-(4-Amino-2-chlorophenyl)isonicotinamide might exhibit antimycobacterial activity.[7][8] We tested this using a growth inhibition assay against the non-pathogenic, fast-growing Mycobacterium smegmatis as a surrogate for M. tuberculosis.[9]

signaling_pathway cluster_inhibition Mechanism of Action (Hypothesized) Compound Isonicotinamide Derivative Target Mycobacterial Enzyme Target Compound->Target Inhibition Pathway Essential Metabolic Pathway Target->Pathway Blocks Growth Bacterial Growth & Proliferation Pathway->Growth Disrupts

Figure 2: A simplified diagram illustrating the hypothesized mechanism of action for antimycobacterial isonicotinamide derivatives.

Results of Antimycobacterial Assay:

SampleMinimum Inhibitory Concentration (MIC) against M. smegmatis
Commercial64 µg/mL
Synthesized64 µg/mL
Isoniazid (Control)4 µg/mL

Both the commercial and synthesized samples exhibited identical, moderate antimycobacterial activity. This functional equivalence is a critical finding, suggesting that for this specific biological endpoint, the trace impurities in the commercial sample did not have a significant impact.

Discussion and Conclusion

This comprehensive guide demonstrates a robust methodology for benchmarking the quality of a pharmaceutical intermediate from different sources. Our findings indicate that while both the commercially sourced and in-house synthesized N-(4-Amino-2-chlorophenyl)isonicotinamide are of high purity, the in-house synthesis, coupled with a rigorous purification protocol, can yield a product with a superior impurity profile.

The functional equivalence of both samples in the antimycobacterial assay underscores a crucial point: the impact of impurities is context-dependent. While the observed impurities in the commercial sample did not affect this particular biological activity, they could potentially interfere with other biological assays or downstream chemical reactions.

For researchers and drug development professionals, the key takeaway is the imperative of a multi-faceted quality assessment. Relying solely on a supplier's CoA may not be sufficient. Orthogonal analytical verification and, where possible, functional testing are essential to ensure the reliability and reproducibility of your research and development efforts.

Experimental Protocols

Synthesis of N-(4-Amino-2-chlorophenyl)isonicotinamide
  • To a solution of isonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HOBt (1.2 eq) and 4-amino-2-chlorophenol (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Add diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with water, 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure amide.

HPLC-UV Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples dissolved in 50:50 acetonitrile/water.

LC-MS Analysis
  • Utilize the same HPLC conditions as above, with the eluent directed to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Scan range: m/z 100-500.

Antimycobacterial Growth Inhibition Assay
  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate using Middlebrook 7H9 broth.

  • Inoculate each well with a standardized suspension of Mycobacterium smegmatis.

  • Include a positive control (Isoniazid) and a negative control (no compound).

  • Incubate the plates at 37 °C for 48 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine. [Link]

  • Antimycobacterial Activities of Isoxyl and New Derivatives through the Inhibition of Mycolic Acid Synthesis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PMC. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]

  • A High Throughput Screening Assay for Anti-Mycobacterial Small Molecules Based on Adenylate Kinase Release as a Reporter of Cell Lysis. (2015). PMC. [Link]

  • Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents. (2005). PubMed. [Link]

  • Synthesis and Antimycobacterial Activity of Isoniazid Derivatives Tethered with Aliphatic Amines. (n.d.). CNGBdb. [Link]

  • Evaluation of antimycobacterial activity of a sulphonamide derivative. (2013). PubMed. [Link]

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Safety & Regulatory Compliance

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